2-Tert-butyl-5-chloropyridin-4-amine
Description
2-Tert-butyl-5-chloropyridin-4-amine is a pyridine derivative characterized by a tert-butyl group at the 2-position, a chlorine atom at the 5-position, and an amine group at the 4-position of the pyridine ring. This substitution pattern confers unique steric and electronic properties to the compound. The amine group at the 4-position offers a site for further functionalization or hydrogen bonding.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-tert-butyl-5-chloropyridin-4-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
GCQCMKGAMQPXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-chloropyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butyl-5-chloropyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-5-chloropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-Tert-butyl-5-chloropyridin-4-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through reactions such as Suzuki–Miyaura coupling .
Biology and Medicine: It may serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-chloropyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and chlorine groups can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
4-Chloro-5-methoxypyridin-3-amine
- Structure : Chlorine at the 4-position, methoxy group at the 5-position, and amine at the 3-position.
- Key Differences: The tert-butyl group in 2-Tert-butyl-5-chloropyridin-4-amine is replaced by a methoxy group, and the substitution positions differ (amine at 3 vs. 4). The methoxy group is electron-donating, which contrasts with the electron-withdrawing chlorine in the target compound.
4-Bromo-5-chloropyridin-2-amine
- Structure : Bromine at the 4-position, chlorine at the 5-position, and amine at the 2-position.
- Key Differences : The tert-butyl group in the target compound is absent, and bromine (a stronger leaving group) replaces the amine at the 2-position. This compound is often used as a synthetic intermediate, whereas this compound’s tert-butyl group may hinder certain reactions due to steric effects .
Pyrimidine-Based Analogues
2-Chloro-4-methylpyrimidin-5-amine
- Structure : Chlorine at the 2-position, methyl group at the 4-position, and amine at the 5-position on a pyrimidine ring.
- Key Differences : The pyrimidine ring (two nitrogen atoms at 1- and 3-positions) differs electronically from pyridine (one nitrogen). The methyl group in this compound is smaller than tert-butyl, reducing steric hindrance. Such differences impact applications in medicinal chemistry, where pyrimidines are often prioritized for hydrogen-bonding interactions .
N-tert-butyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine
- Structure : Pyrimidine ring with tert-butylamine at the 2-position, chlorine at the 4-position, methylsulfanyl at the 5-position, and a 4-methylpiperazinyl group at the 6-position.
- Key Differences : The additional piperazinyl and methylsulfanyl groups introduce polar and sulfur-based functionalities absent in this compound. This compound’s complexity suggests specialized roles in drug discovery, contrasting with the simpler pyridine-based target compound .
Comparative Data Table
Research Findings and Implications
- Steric Effects : The tert-butyl group in this compound likely reduces nucleophilic substitution reactivity compared to smaller substituents (e.g., methyl or methoxy groups) in analogues .
- Electronic Effects : The chlorine atom at the 5-position enhances electrophilic aromatic substitution resistance relative to methoxy-containing analogues .
- Ring System Differences : Pyrimidine-based compounds (e.g., 2-Chloro-4-methylpyrimidin-5-amine) exhibit distinct electronic profiles due to dual nitrogen atoms, favoring interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
